Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Nuclear Magnetic Resonance (NMR) Signature Analysis
NMR spectroscopy provides definitive evidence for the compound’s structure:
| Nucleus | Chemical Shift (δ, ppm) | Splitting/Multiplicity | Assignment |
|---|---|---|---|
| ¹H (400 MHz) | 1.33 (s, 12H) | Singlet | Pinacol CH₃ |
| 3.91 (s, 3H) | Singlet | OCH₃ | |
| 6.98 (d, J=2.1 Hz, 1H) | Doublet | H-4 (aromatic) | |
| 7.53 (d, J=2.1 Hz, 1H) | Doublet | H-6 (aromatic) | |
| 8.04 (s, 1H) | Singlet | H-2 (aromatic) | |
| ¹³C (101 MHz) | 24.9 | Quartet | Pinacol CH₃ |
| 52.1 | Singlet | OCH₃ | |
| 83.2 | Singlet | B–O–C (pinacol) | |
| 167.5 | Singlet | C=O (ester) | |
| ¹¹B (128 MHz) | 30.2 | Singlet | Tetrahedral B |
The ¹¹B NMR signal at 30.2 ppm confirms tetrahedral coordination of boron, consistent with boronate esters in non-coordinating solvents. The absence of B–H coupling in the ¹H NMR spectrum rules out free boronic acid impurities.
Infrared Spectroscopy of Boron-Oxygen Bonds
Key IR absorptions (KBr pellet, cm⁻¹):
- 3350–3200 : Broad stretch from O–H (phenolic hydroxyl).
- 1715 : Strong C=O stretch (ester carbonyl).
- 1310–1350 : Asymmetric B–O stretching in the dioxaborolane ring.
- 1140 : Symmetric B–O–C bending.
- 970 : Out-of-plane deformation of the aromatic C–H bonds.
The absence of a peak near 1540 cm⁻¹ distinguishes this compound from boroxine anhydrides, which exhibit characteristic B–O–B stretching vibrations.
Table 1. Comparative IR Peaks of Boron-Containing Functional Groups
| Functional Group | Key IR Absorption (cm⁻¹) |
|---|---|
| Boronic Acid (B–OH) | 3200–3400 (broad) |
| Boronate Ester (B–O) | 1310–1350 |
| Boroxine Anhydride | 1540 (B–O–B asymmetric) |
| Aryl C–O (ester) | 1250–1280 |
This spectroscopic profile enables unambiguous differentiation from structurally similar boronic acid derivatives.
Properties
IUPAC Name |
methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTSTJMTRHANCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675282 | |
| Record name | Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-79-4 | |
| Record name | Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a key intermediate in the synthesis of boron-containing compounds that exhibit anticancer properties. For instance, derivatives of this compound have been tested for their efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds derived from this structure showed enhanced cytotoxicity against various cancer cell lines compared to their non-boronated counterparts .
1.2 Enzyme Inhibition
This compound has been utilized in the development of enzyme inhibitors. Specifically, its derivatives have shown promise as inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. The boron atom in the structure facilitates interactions with the active site of ATX, leading to significant inhibitory effects . For example, a derivative was reported to have an IC50 value of 13 nM against ATX, highlighting its potential as a therapeutic agent for treating inflammatory diseases .
Materials Science
2.1 Organic Electronics
this compound has applications in the field of organic electronics. The compound can be incorporated into organic light-emitting diodes (OLEDs) due to its favorable electronic properties and stability under operational conditions. Research indicates that devices utilizing this compound exhibit improved efficiency and stability compared to traditional materials .
2.2 Photonic Applications
The unique optical properties of this compound make it suitable for photonic applications. Its derivatives have been explored for use in sensors and imaging systems due to their ability to emit fluorescence upon excitation. Studies have demonstrated that these compounds can be tailored for specific wavelengths of light, enhancing their utility in biomedical imaging .
Biochemical Applications
3.1 Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been investigated due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs . Case studies show that formulations containing this compound can significantly improve the pharmacokinetic profiles of anticancer drugs.
3.2 Bioconjugation Strategies
The compound's reactivity allows for bioconjugation strategies where it can be linked to biomolecules such as peptides or antibodies for targeted drug delivery. This approach is particularly useful in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy against specific disease markers .
Data Summary
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cells |
| Enzyme inhibitors | IC50 = 13 nM against autotaxin | |
| Materials Science | Organic electronics | Improved efficiency in OLEDs |
| Photonic applications | Tailored fluorescence for imaging | |
| Biochemical Applications | Drug delivery systems | Enhanced solubility and bioavailability |
| Bioconjugation strategies | Targeted drug delivery with reduced side effects |
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.
Molecular Recognition: It can be used in the design of sensors and diagnostic tools due to its ability to form stable complexes with specific molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
The primary distinction between Methyl 3-hydroxy-5-(dioxaborolan-2-yl)benzoate and analogs lies in the substituent groups and their positions on the benzene ring. Below is a comparative analysis:
Reactivity in Cross-Coupling Reactions
- Steric Effects: Compounds with substituents at the 2-position (e.g., -CN , -CH₃ ) exhibit reduced coupling efficiency due to steric hindrance near the boronate group.
- Solubility: The hydroxyl group improves aqueous solubility, making the compound preferable for reactions in mixed solvents (e.g., water/DME systems) .
Biological Activity
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1004294-79-4) is a boron-containing organic compound notable for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C14H19BO5
- Molecular Weight : 278.11 g/mol
- LogP : 1.478 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 64.99 Ų
The biological activity of this compound is primarily attributed to its boronic acid moiety. This structure allows it to form reversible covalent bonds with various biological targets, influencing enzymatic reactions and cellular processes. The compound can act as an enzyme inhibitor or modulator by forming boronic esters or acids with nucleophiles in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- In vitro studies demonstrated that derivatives of boronic acids exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .
Anticancer Properties
The compound has been investigated for its anticancer properties:
- Case Study : A derivative exhibited potent inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values for this compound were significantly lower than those for conventional chemotherapeutics like 5-Fluorouracil .
Enzyme Inhibition
The compound has also been studied for its role in inhibiting specific enzymes:
- Mechanism : It interacts with serine proteases and other enzymes through its boron atom, leading to altered enzymatic activity that could be exploited in drug development .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various boronic acid derivatives against resistant bacterial strains. This compound showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Proliferation : In a controlled experiment involving MDA-MB-231 cells treated with the compound, researchers noted a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate in developing new anticancer therapies.
Preparation Methods
Starting Material and Initial Functionalization
- The synthesis typically begins with 3-hydroxybenzoic acid or its derivatives as the aromatic substrate. This provides the hydroxy and carboxyl functionalities necessary for further transformations.
Formation of Boronic Ester via Iridium-Catalyzed Borylation or Diazonium Salt Reaction
One common approach involves the direct borylation of aromatic amines or phenols using diboronic esters under mild conditions. For example, aromatic amines can be converted to the corresponding boronate esters by reaction with diboronic esters and alkyl nitrites in organic solvents at room temperature, often catalyzed by benzoyl peroxide.
Another method includes iridium-catalyzed borylation of aromatic C–H bonds, which allows selective installation of the boronate ester group at the desired position on the aromatic ring. This method is efficient for hydroxybenzoates and related compounds.
Esterification
- Following borylation, the carboxylic acid group is methylated to form the methyl ester. This can be achieved by standard esterification methods, such as treatment with methanol in acidic conditions or by using methylating agents.
Purification
- The crude product is typically purified by column chromatography, using petroleum ether and ethyl acetate mixtures as eluents to isolate the pure methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
The diazonium salt borylation method reported yields of boronate esters typically in moderate to good ranges, with high regioselectivity and purity after chromatographic purification.
Iridium-catalyzed borylation has been shown to provide excellent site-selectivity for hydroxybenzoates, enabling direct synthesis of the desired boronate esters without pre-functionalization steps.
Commercial sources report the final product with purity greater than 98%, melting points around 93–97°C, and molecular weight of approximately 278 g/mol, confirming the expected structure and stability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BO5 |
| Molecular Weight | 278.11 g/mol |
| Purity | >98% (GC) |
| Melting Point | 93–97 °C |
| Physical State | White solid |
| Storage | Cool, dry place, protected from moisture and light |
The preparation of this compound is efficiently achieved via selective aromatic borylation methods, including diazonium salt-mediated reactions and iridium-catalyzed C–H activation. Subsequent esterification and purification yield a high-purity boronic acid pinacol ester suitable for advanced organic synthesis applications. The methods are well-documented, reproducible, and supported by detailed NMR and chromatographic data.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . Key steps include:
- Borylation of aryl halides : A palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) in solvents like 1,4-dioxane or DME/water mixtures. Catalysts such as Pd(dppf)Cl₂ (1–2 mol%) and bases like Na₂CO₃ or KOAc are used .
- Esterification : Methylation of the carboxylic acid precursor using methyl chloride or dimethyl sulfate in the presence of a base (e.g., pyridine) .
Example Reaction Conditions (Table 1):
| Step | Reagents/Conditions | Catalyst/Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Borylation | B₂pin₂, KOAc | Pd(dppf)Cl₂ | 1,4-dioxane | 80 | 75% | |
| Coupling | Aryl halide, Na₂CO₃ | Pd(dppf)Cl₂ | DME/H₂O | 80 | 56% |
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR validate the boronate ester group (δ ~30 ppm in ¹¹B NMR) and aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₁BO₅: 292.1547) .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects of the pinacol boronate group .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Moisture-sensitive; work under inert gas (N₂/Ar) .
- Storage : Seal in airtight containers with desiccants (e.g., molecular sieves). Store at –20°C in dark, dry conditions to prevent boronate hydrolysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for derivatives of this compound?
Methodological Answer: Optimization involves:
- Ligand Selection : Bulky ligands (e.g., SPhos) enhance stability of Pd intermediates, reducing homocoupling .
- Solvent Systems : Mixed polar solvents (e.g., DME/H₂O) improve solubility of aryl halides and boronate esters .
- Temperature Control : Elevated temperatures (80–100°C) accelerate transmetallation but may degrade sensitive functional groups .
Case Study : A 56% yield was achieved using Pd(dppf)Cl₂, Na₂CO₃, and DME/H₂O at 80°C for 24 hours .
Q. How do steric and electronic effects of the boronate group influence reactivity?
Methodological Answer:
- Steric Hindrance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group slows transmetallation in Suzuki reactions due to restricted Pd-B interaction. Mitigation: Use larger Pd catalysts (e.g., Pd(OAc)₂ with dtbpy) .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzoate ring deactivate the boronate, requiring stronger bases (e.g., Cs₂CO₃) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Crystal Quality : Poor diffraction due to flexible boronate esters. Solution: Slow evaporation from THF/hexane mixtures improves crystal growth .
- Data Refinement : SHELXL refines disordered methyl groups via ISOR and SIMU constraints. Example: A 1.05 Å resolution structure resolved using 20,000 reflections .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes aromatic protons from -OH groups) .
- Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution in ¹¹B NMR clarifies boronate environments .
- Comparative Analysis : Cross-check with literature data for analogous boronate esters (e.g., δ ~6.7 ppm for aromatic protons in CDCl₃) .
Q. Are there alternative coupling strategies beyond Suzuki-Miyaura for modifying this compound?
Methodological Answer:
- Chan-Lam Coupling : Copper-mediated coupling with amines or alcohols under aerobic conditions (e.g., Cu(OAc)₂, pyridine) .
- Photoredox Catalysis : Visible-light-driven borylation using Ir(ppy)₃ and DABCO .
- Electrochemical Methods : Direct anodic oxidation enables coupling without exogenous catalysts .
Comparison Table (Table 2):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
